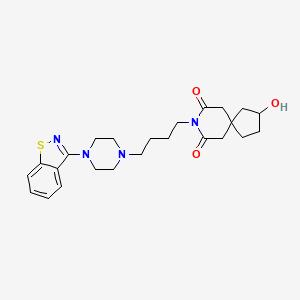
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzisothiazole moiety, a piperazine ring, and a spirocyclic framework. It has been studied for its potential antipsychotic properties and its ability to interact with various neurotransmitter receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(45)decane-7,9-dione involves multiple steps One common synthetic route starts with the preparation of the benzisothiazole moiety, followed by the formation of the piperazine ringThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its antipsychotic properties and its ability to modulate neurotransmitter receptors, making it a candidate for the treatment of psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione involves its interaction with neurotransmitter receptors in the central nervous system. It has a high affinity for serotonin and dopamine receptors, which are implicated in the regulation of mood, cognition, and behavior. By modulating these receptors, the compound can exert antipsychotic effects and potentially alleviate symptoms of psychiatric disorders .
Comparación Con Compuestos Similares
Similar Compounds
8-(4-(4-(1,2-Benzisoxazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione: Similar structure but with a benzisoxazole moiety instead of benzisothiazole.
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione derivatives: Various derivatives with modifications to the piperazine ring or spirocyclic framework.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer its distinct pharmacological profile. Its high affinity for serotonin and dopamine receptors, along with its potential antipsychotic properties, make it a valuable compound for further research and development in medicinal chemistry .
Propiedades
Número CAS |
131779-32-3 |
|---|---|
Fórmula molecular |
C24H32N4O3S |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C24H32N4O3S/c29-18-7-8-24(15-18)16-21(30)28(22(31)17-24)10-4-3-9-26-11-13-27(14-12-26)23-19-5-1-2-6-20(19)32-25-23/h1-2,5-6,18,29H,3-4,7-17H2 |
Clave InChI |
OXWHAAOUFXSEQT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1O)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




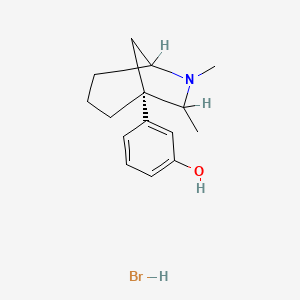
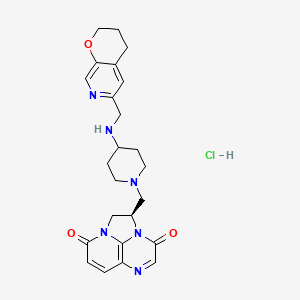
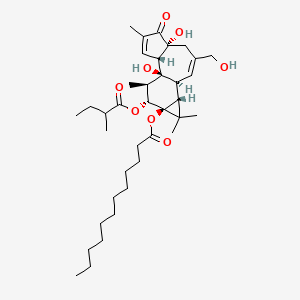
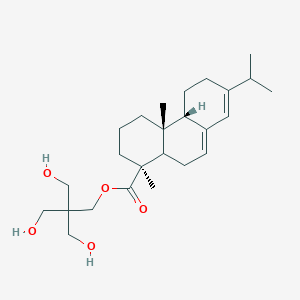
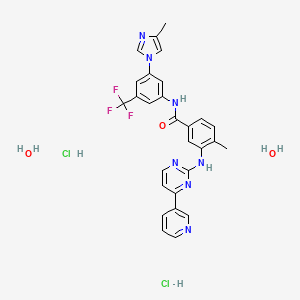

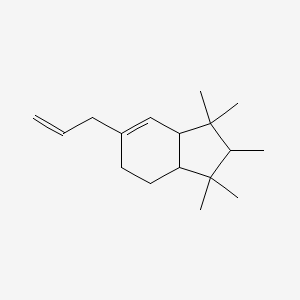
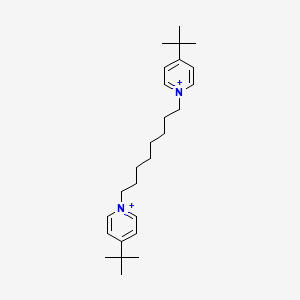
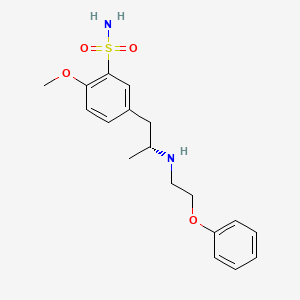

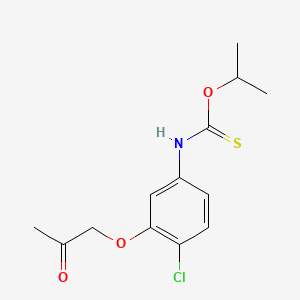
![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)
